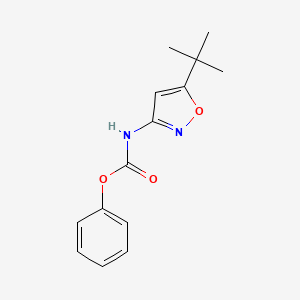

Phenyl 5-tert-butylisoxazol-3-ylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

phenyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)11-9-12(16-19-11)15-13(17)18-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUDMROYDQCCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542058 | |

| Record name | Phenyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81479-48-3 | |

| Record name | Phenyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Overview

The primary and most documented synthetic method for Phenyl 5-tert-butylisoxazol-3-ylcarbamate involves the reaction of 3-amino-5-tert-butylisoxazole with phenyl chloroformate in the presence of a base, typically pyridine or potassium carbonate, in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds under mild temperature conditions (0°C to ambient temperature), yielding the target carbamate with high efficiency.

Detailed Preparation Procedure

- Solvent: Tetrahydrofuran (THF)

- Base: Pyridine or potassium carbonate (alternative)

- Temperature: 0°C to 25°C (ambient)

- Reaction Time: Approximately 0.75 hours

- Work-up: Aqueous quench, organic extraction, washing, and concentration

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the amino group of 3-amino-5-tert-butylisoxazole on the electrophilic carbonyl carbon of phenyl chloroformate, resulting in the formation of the carbamate linkage. The base (pyridine or potassium carbonate) serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction forward and preventing side reactions.

Industrial Scale Considerations

Industrial synthesis follows a similar protocol with emphasis on:

- Precise control of reagent addition rates to maintain temperature and prevent side reactions.

- Use of anhydrous solvents to avoid hydrolysis of reactive intermediates.

- Efficient purification steps including filtration or centrifugation, often in the presence of anti-solvents such as water/ethanol mixtures to precipitate the product.

- Scalability of the process has been demonstrated with consistent high yields and purity.

Comparative Analysis of Base and Solvent Effects

| Parameter | Pyridine as Base | Potassium Carbonate as Base |

|---|---|---|

| Solvent Compatibility | THF preferred | THF or other polar solvents possible |

| Reaction Temperature | 0°C to ambient | Ambient to slightly elevated (~20°C) |

| Reaction Time | ~0.75 hours | Similar |

| Work-up | Aqueous quench, extraction, washing | Same |

| Yield | Up to 99% | Comparable |

| Industrial Use | Common due to ease of handling | Preferred for cost-effectiveness |

Summary of Key Data

| Property | Data |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 81479-48-3 |

| Reaction Yield | Up to 99% |

| Reaction Time | ~0.75 hours |

| Temperature Range | 0°C to 25°C |

| Solvent | Tetrahydrofuran (THF) |

| Base | Pyridine or potassium carbonate |

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 5-tert-butylisoxazol-3-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.

Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide in solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phenyl 5-tert-butylisoxazol-3-ylcarbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of Phenyl 5-tert-butylisoxazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents (isopropyl, neopentyl). This may improve binding affinity to hydrophobic enzyme pockets (e.g., AChE) but reduce aqueous solubility .

- Synthetic Efficiency : All compounds are synthesized via nucleophilic substitution using potassium tert-butoxide and carbamoyl chlorides, with yields consistently around 80–83% .

- Molecular Weight : The phenyl carbamate derivative (260.29 g/mol) has a higher molecular weight than dimethylcarbamates (198–226 g/mol), which may influence bioavailability.

Functional and Pharmacological Comparisons

Acetylcholinesterase (AChE) Inhibition:

- 5-Isopropylisoxazol-3-yl dimethylcarbamate (15c): Demonstrated AChE inhibitory activity with IC₅₀ values in the nanomolar range, attributed to the isopropyl group’s optimal balance of hydrophobicity and steric bulk .

- 5-Neopentylisoxazol-3-yl dimethylcarbamate (15l) : Exhibited enhanced resistance-breaking AChE inhibition compared to 15c, likely due to the neopentyl group’s greater steric protection against enzyme mutations .

- Phenyl 5-tert-butylisoxazol-3-ylcarbamate : While direct data are lacking, the tert-butyl group’s bulkiness may further stabilize enzyme interactions, though excessive hydrophobicity could reduce solubility and oral efficacy.

Analytical Methods:

Spectrophotometric techniques (e.g., coupling with diazotized 2-aminobenzothiazole at 510 nm) used for phenyl compounds like phenylephrine could be adapted for quantifying phenyl 5-tert-butylisoxazol-3-ylcarbamate, given their structural similarities in aromatic and carbamate moieties.

Biologische Aktivität

Phenyl 5-tert-butylisoxazol-3-ylcarbamate is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its isoxazole ring and carbamate functional group. The presence of the bulky tert-butyl group enhances steric hindrance, which influences the compound's reactivity and interaction with biological targets. It serves as a building block for synthesizing various therapeutic agents, including anti-inflammatory and anticancer drugs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The isoxazole ring can bind to active sites of enzymes, potentially inhibiting their activity. This feature is crucial for compounds designed to target metabolic pathways in cancer cells.

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to alterations in protein structure and function.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as a FLT3 inhibitor. FLT3 (FMS-like tyrosine kinase 3) is a critical target in acute myeloid leukemia (AML). Research indicates that derivatives of this compound can inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. For instance, one study demonstrated that a related compound led to complete tumor regression in an MV4-11 xenograft model at a dose of 60 mg/kg/day without significant toxicity .

Anti-inflammatory Potential

The compound is also being explored for its anti-inflammatory properties. Its structural characteristics allow it to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Study on FLT3 Inhibition

A study focused on a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives showed that these compounds exhibited high potency against FLT3-ITD-bearing cells. Among these, one derivative demonstrated significant cytotoxicity and an acceptable pharmacokinetic profile, highlighting the therapeutic potential of compounds derived from this compound .

In vitro Anticancer Screening

In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the formation of reactive intermediates that interacted with cellular DNA .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenyl isoxazol-3-ylcarbamate | Lacks tert-butyl group | Different reactivity and activity |

| Phenyl 5-methylisoxazol-3-ylcarbamate | Contains methyl instead of tert-butyl | Variations in reactivity |

| Phenyl 5-ethylisoxazol-3-ylcarbamate | Contains ethyl group | Distinct chemical behavior |

The unique presence of the tert-butyl group in this compound enhances its steric properties, making it a valuable scaffold for designing novel compounds with targeted biological activities.

Q & A

Q. What are the optimized reaction conditions for synthesizing Phenyl 5-tert-butylisoxazol-3-ylcarbamate with high yield?

- Methodological Answer : Two primary synthetic routes are documented:

- Route 1 : Using pyridine in tetrahydrofuran (THF) at 0–25°C for 45 minutes achieves a 99% yield. This method involves slow addition of phenyl chloroformate to 3-amino-5-tert-butylisoxazole under inert conditions, followed by aqueous workup and solvent removal .

- Route 2 : Reaction in 1,4-dioxane at 90°C for 1 hour with triethylamine as a base yields 20%, highlighting the sensitivity of the reaction to temperature and solvent choice. Lower temperatures and aprotic solvents like THF favor higher yields .

Key Factors: Solvent polarity, reaction temperature, and base selection significantly influence yield.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Characteristic peaks include δ 1.28 (s, 9H for tert-butyl), 6.42 (s, 1H for isoxazole proton), and aromatic protons at δ 7.18–7.45 .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 261.3 (M+H⁺) confirms the molecular weight (260.29 g/mol) .

- Purification : Flash chromatography using gradients of ethyl acetate in dichloromethane effectively removes by-products .

Q. What safety precautions are critical during handling and synthesis?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, gloves, and eye protection. Avoid inhalation or skin contact, as carbamates may release hazardous intermediates (e.g., isocyanates) under heat .

- Waste Management : Segregate reaction waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can experimental design principles improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Central Composite Design (CCD) : Optimize variables (e.g., solvent volume, temperature, stoichiometry) using CCD to identify robust conditions for scale-up. For example, THF’s low boiling point may limit scalability, necessitating solvent substitution .

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, HPLC) to detect intermediates and ensure reaction completion during scale-up .

Q. What strategies resolve discrepancies in reaction yields under varying conditions?

- Methodological Answer :

- Controlled Variable Analysis : Compare solvent effects (e.g., THF vs. 1,4-dioxane) and base strength (pyridine vs. triethylamine) to isolate yield-limiting factors. Pyridine’s dual role as a base and catalyst in Route 1 may explain higher yields .

- Mechanistic Studies : Probe the reaction pathway via density functional theory (DFT) to identify energy barriers in carbamate formation, particularly during nucleophilic attack by the amine .

Q. Which in vitro assays are suitable for evaluating the bioactivity of derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based methods (e.g., Amplex Red) to measure inhibition of target enzymes, such as autotaxin, with IC₅₀ values calculated from dose-response curves .

- Solubility Testing : Perform high-throughput (HT) solubility assays in phosphate buffer to assess pharmacokinetic potential .

Q. How can by-product formation be minimized during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 30°C to prevent side reactions (e.g., hydrolysis of phenyl chloroformate) .

- Catalyst Screening : Test alternatives to DMAP (e.g., 4-dimethylaminopyridine derivatives) to enhance regioselectivity and reduce dimerization .

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting yields (20% vs. 99%)?

- Critical Analysis :

- Solvent Polarity : THF (Route 1) stabilizes intermediates better than 1,4-dioxane (Route 2), reducing decomposition pathways .

- Reaction Time : Shorter reaction times (45 minutes vs. 1 hour) in Route 1 limit exposure to hydrolytic conditions .

- Recommendation : Validate solvent and base combinations using computational tools (e.g., COSMO-RS) to predict optimal reaction media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.